

Application Notes and Protocols: B16 Melanoma Metastasis Model and SK-216 Treatment

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Compound of Interest

Compound Name: SK-216

Cat. No.: B10788246

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Introduction

The B16 murine melanoma model is a widely utilized and well-characterized syngeneic model for studying melanoma progression and metastasis.[1] Originating from a spontaneous tumor in a C57BL/6 mouse, the B16 cell line and its highly metastatic sublines, such as B16-F10, are instrumental in preclinical oncology research. These cells, when injected intravenously, readily form metastatic nodules in the lungs, mimicking a critical aspect of human metastatic melanoma.[1] This model's robustness and reproducibility make it an excellent platform for evaluating novel anti-cancer therapeutics.

SK-216 is a specific, orally available inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[2][3] PAI-1 is a serine protease inhibitor that has been implicated in the progression of various cancers.[4] Elevated PAI-1 levels are often associated with poor prognosis. In the context of the tumor microenvironment, PAI-1 can promote tumor progression and angiogenesis.[2][3] Notably, while B16 melanoma cells themselves do not secrete significant levels of PAI-1, the host microenvironment does. Research indicates that **SK-216** exerts its anti-tumor and anti-metastatic effects by targeting this host-derived PAI-1, thereby inhibiting angiogenesis.[2]

These application notes provide detailed protocols for utilizing the B16 melanoma metastasis model to evaluate the efficacy of **SK-216**, along with data presentation and visualization of the underlying signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of **SK-216** in a B16 melanoma metastasis model, based on data from preclinical studies.

Table 1: Effect of **SK-216** on Subcutaneous B16 Melanoma Tumor Growth

Treatment Group	Dose (in drinking water)	Mean Tumor Volume (mm ³) ± SEM (Day 14)
Control (Vehicle)	0 ppm	1550 ± 250
SK-216	100 ppm	900 ± 150
SK-216	500 ppm	750 ± 120

Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.

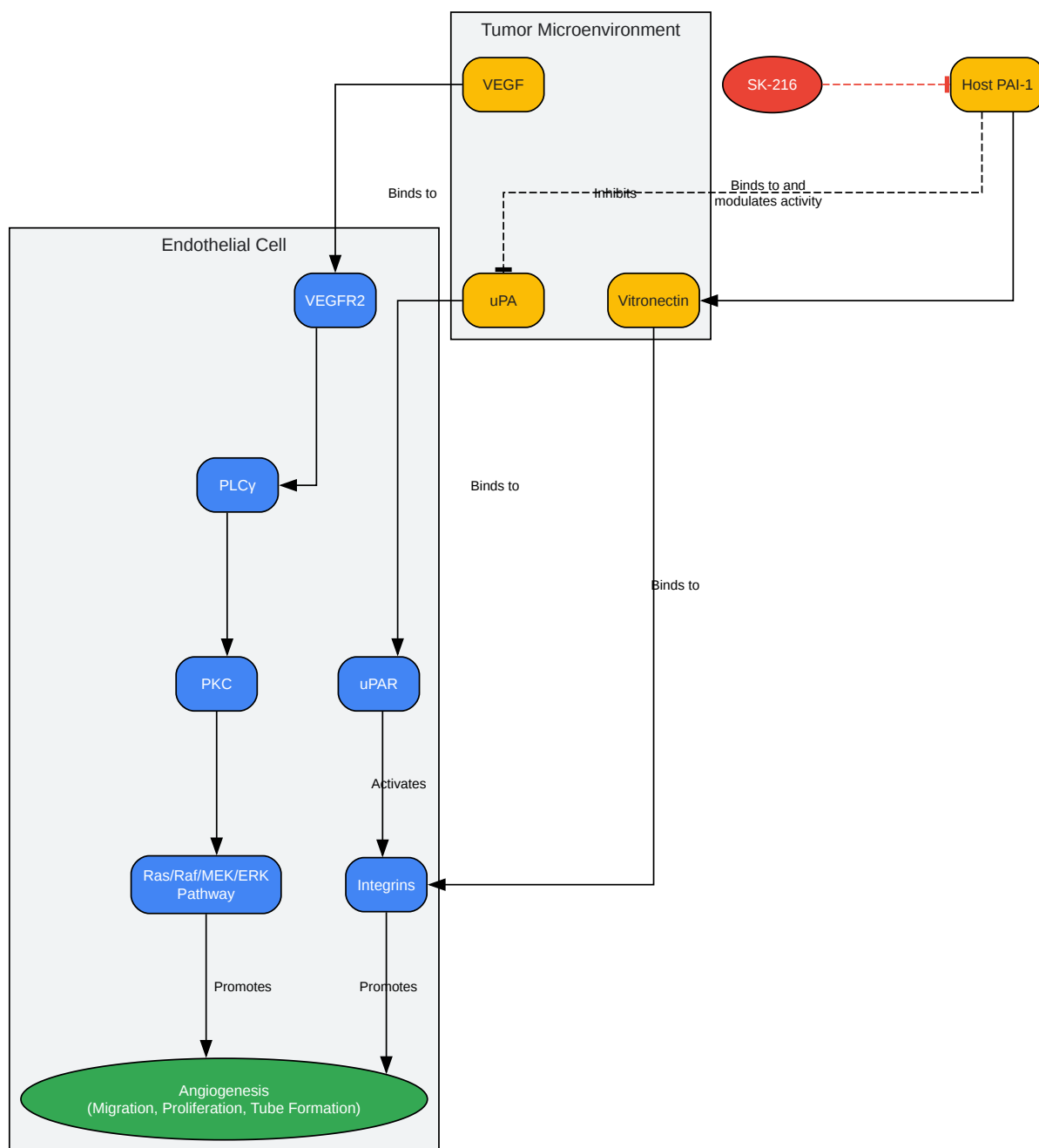
Table 2: Effect of **SK-216** on B16 Melanoma Lung Metastasis

Treatment Group	Dose (in drinking water)	Mean Number of Lung Nodules ± SEM (Day 21)
Control (Vehicle)	0 ppm	180 ± 30
SK-216	100 ppm	90 ± 20
SK-216	500 ppm	70 ± 15

Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which **SK-216** inhibits angiogenesis in the tumor microenvironment.

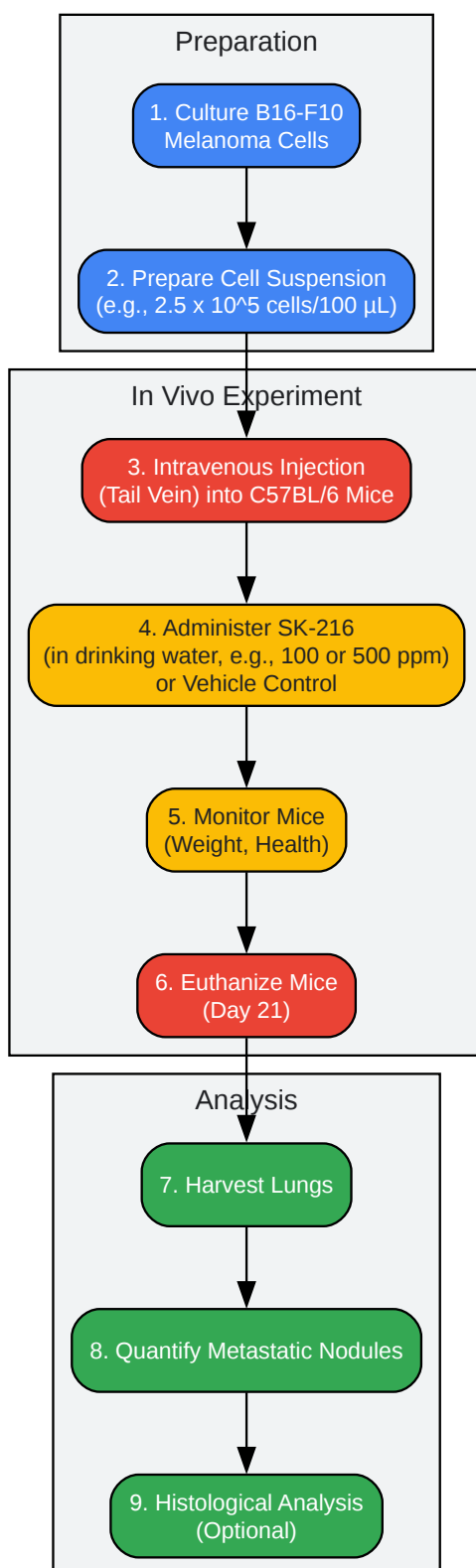


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Caption: **SK-216** inhibits host PAI-1, disrupting pro-angiogenic signaling.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating **SK-216** in the B16 melanoma metastasis model.



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Caption: Workflow for B16 melanoma metastasis assay with **SK-216** treatment.

Experimental Protocols

In Vivo B16 Melanoma Metastasis Model

Objective: To evaluate the effect of **SK-216** on the formation of lung metastases by B16-F10 melanoma cells.

Materials:

- B16-F10 murine melanoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 6-8 week old male C57BL/6 mice
- **SK-216**
- Vehicle for **SK-216** (e.g., sterile drinking water)
- 27-30 gauge needles and 1 mL syringes
- Animal housing and monitoring equipment

Protocol:

- Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain exponential growth.
- Cell Preparation: On the day of injection, harvest cells using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a concentration of 2.5×10^5 viable cells per 100 μ L. Place the cell suspension on ice.
- Animal Grouping and Acclimatization: Randomly assign mice to treatment groups (e.g., Vehicle control, 100 ppm **SK-216**, 500 ppm **SK-216**) with n=8-10 mice per group. Allow mice to acclimatize for at least one week before the experiment.

- **Intravenous Injection:** Warm the mice under a heat lamp to dilate the tail veins. Restrain each mouse and inject 100 μ L of the B16-F10 cell suspension (2.5×10^5 cells) into a lateral tail vein.
- **SK-216 Administration:** Immediately following tumor cell injection, provide the mice with drinking water containing the appropriate concentration of **SK-216** or vehicle. Prepare fresh **SK-216** solutions weekly.
- **Monitoring:** Monitor the mice daily for signs of distress, and record their body weight twice weekly.
- **Termination and Tissue Harvest:** On day 21 post-injection, euthanize the mice. Carefully dissect and remove the lungs.
- **Quantification of Metastases:** Rinse the lungs in PBS and fix in Bouin's solution or 10% neutral buffered formalin. The metastatic nodules will appear as white nodules on the black surface of the lungs of C57BL/6 mice. Count the number of surface nodules on all lung lobes for each mouse.

In Vitro Cell Migration and Invasion Assays

Objective: To assess the direct effect of **SK-216** on the migratory and invasive potential of B16-F10 cells.

Materials:

- B16-F10 cells
- 24-well Transwell inserts (8 μ m pore size)
- Matrigel Basement Membrane Matrix
- Serum-free and complete cell culture medium
- **SK-216**
- Cotton swabs

- Methanol or 4% paraformaldehyde for fixing
- Crystal Violet stain

Protocol for Invasion Assay:

- **Matrigel Coating:** Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (e.g., 1:3 ratio). Add 50-100 μL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.
- **Cell Seeding:** Harvest B16-F10 cells and resuspend them in serum-free medium containing different concentrations of **SK-216** or vehicle control. Seed 5×10^4 cells in 200 μL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
- **Chemoattractant:** Add 500 μL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
- **Incubation:** Incubate the plate at 37°C for 24 hours.
- **Removal of Non-Invasive Cells:** Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.
- **Fixation and Staining:** Fix the cells that have invaded through the membrane to the lower surface by immersing the inserts in methanol or 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
- **Quantification:** Gently wash the inserts with water. Count the number of stained, invaded cells in several random fields under a microscope.

Protocol for Migration Assay: The protocol is identical to the invasion assay, but without the initial Matrigel coating of the Transwell inserts.

Western Blotting for Angiogenesis-Related Proteins

Objective: To analyze the effect of **SK-216** on the expression of key proteins involved in angiogenesis in endothelial cells co-cultured with B16 melanoma cells.

Materials:

- Endothelial cells (e.g., HUVECs)
- B16-F10 conditioned medium
- **SK-216**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2, anti-ERK, anti-p-ERK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- **Cell Treatment:** Culture endothelial cells and treat them with B16-F10 conditioned medium in the presence of various concentrations of **SK-216** or vehicle control for a specified time (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.
- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like β -actin.

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